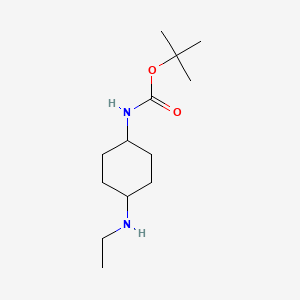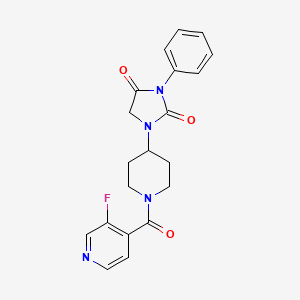
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a fluoroisonicotinoyl group and a phenylimidazolidine-2,4-dione group.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Studies have shown that similar compounds, specifically thiazolidine-2,4-diones derivatives, exhibit significant antimicrobial properties. For example, a series of thiazolidine-2,4-diones derivatives demonstrated good activity against gram-positive bacteria, with some compounds showing potent inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. These findings suggest that derivatives of thiazolidine-2,4-diones, possibly including the compound , could be explored for their antimicrobial applications, particularly against gram-positive bacterial infections (Prakash et al., 2011).
Anticancer Applications
Another potential application is in the field of anticancer research. Similar structural analogs, such as N-substituted indole derivatives, have been synthesized and tested for their anticancer activity, showing promise against certain cancer cell lines. For instance, some derivatives displayed potent activity by inhibiting the topoisomerase-I enzyme, which is a target for anticancer drugs. This suggests that the compound , with its complex structure, could also be investigated for its potential anticancer properties, offering a new avenue for cancer treatment research (Kumar & Sharma, 2022).
Neuroleptic and Central Nervous System Applications
Compounds with structures similar to the one have also been explored for their neuroleptic activity and potential effects on the central nervous system. For example, derivatives of piperidine and benzisoxazole have shown potent neuroleptic activity, comparable to known drugs like haloperidol, suggesting their potential use in treating psychiatric disorders (Sato et al., 1978). This area of research could be relevant for the compound , indicating its potential application in neuropharmacology and the treatment of related disorders.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-17-12-22-9-6-16(17)19(27)23-10-7-14(8-11-23)24-13-18(26)25(20(24)28)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVYKFMYHXCZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


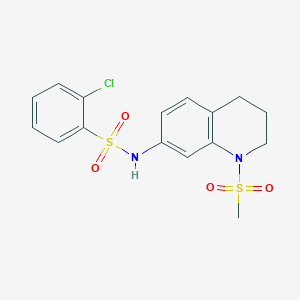
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)
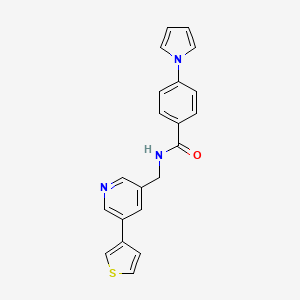
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
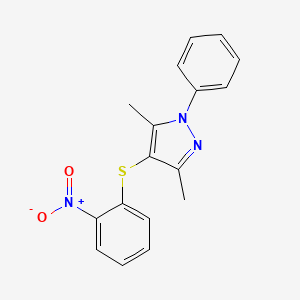
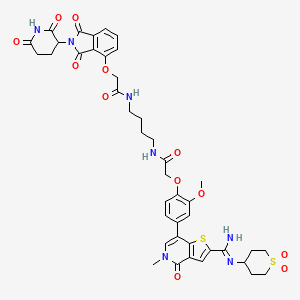
![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
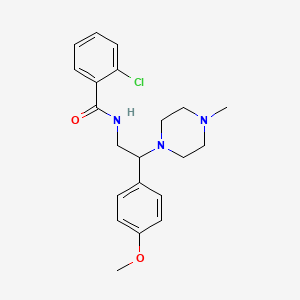
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
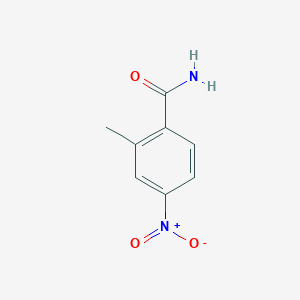
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

